1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate
Overview
Description
“1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate” is a chemical compound with the empirical formula C5H11NO2 . It is a solid substance . The compound is available for purchase from chemical suppliers such as Sigma-Aldrich .
Molecular Structure Analysis
The compound has a molecular weight of 117.15 . Its SMILES string is O=C(NCC1)C(N1C(C(O)=O)=C2)=CC2=O and its InChI is 1S/C9H8N2O4/c12-5-3-6-8(13)10-1-2-11(6)7(4-5)9(14)15/h3-4H,1-2H2,(H,10,13)(H,14,15) .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 117.15 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources .Scientific Research Applications
Synthesis of Novel Compounds
- Pyrrolo[1,2-a]pyrazine Derivatives : Used as a starting material for synthesizing novel analogues of natural alkaloid peramine, showing potential in chemical reactivity studies (Voievudskyi et al., 2016).
Chemical Reactivity and Formation
- Formation of Heterocyclic Compounds : Facilitates the formation of complex heterocyclic structures, demonstrating its utility in constructing diverse chemical entities (Paul, 1984).
Supramolecular Chemistry
- Hydrogen Bonding and Molecular Assembly : Plays a significant role in the formation of hydrogen bonds and supramolecular structures, essential for advanced material design (Wang et al., 2014).
Peptidomimetics
- Conformationally Constrained Peptidomimetic Derivatives : Used in synthesizing constrained peptidomimetic derivatives, showing potential in the development of novel biomolecules (Gloanec et al., 2002).
Crystal Engineering
- Supramolecular Synthons in Crystal Structures : Involved in the formation of specific supramolecular synthons, aiding in crystal engineering and structural analysis (Vishweshwar et al., 2002).
Electochemistry
- Electrochemical Reduction Studies : Utilized in the study of electrochemical reduction, contributing to the understanding of redox reactions in organic chemistry (Armand et al., 1978).
Heterocyclic Chemistry
- Synthesis of Heterotricyclic Systems : Crucial in synthesizing new dipyridopyrazines, expanding the scope of heterocyclic chemistry (Savelli & Boido, 1992).
Properties
IUPAC Name |
1,8-dioxo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4.H2O/c12-5-3-6-8(13)10-1-2-11(6)7(4-5)9(14)15;/h3-4H,1-2H2,(H,10,13)(H,14,15);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXLTECJZQSYAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=O)C=C2C(=O)O)C(=O)N1.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559059-89-0 | |
Record name | 2H-Pyrido[1,2-a]pyrazine-6-carboxylic acid, 1,3,4,8-tetrahydro-1,8-dioxo-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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